1-(Bromomethyl)-3,5-dichlorobenzene
Overview
Description
1-(Bromomethyl)-3,5-dichlorobenzene is a halogenated aromatic compound that is not directly discussed in the provided papers. However, related compounds with bromomethyl and dichlorobenzene moieties have been studied extensively. These compounds are of interest due to their potential applications in various fields, including photochromic materials, crystallography, computational chemistry, synthesis of biologically active compounds, and materials science .
Synthesis Analysis
The synthesis of brominated aromatic compounds is a topic of interest in several studies. For instance, compounds with bromomethyl groups attached to biindenylidenedione have been synthesized from their non-brominated precursors, demonstrating the impact of bromine substitution on the properties of the resulting compounds . Similarly, the synthesis of complex brominated structures starting from simpler brominated phenols has been reported, highlighting the versatility of brominated intermediates in organic synthesis . The regioselective bromocyclization of alkynylbenzoic acids to produce bromomethylene isobenzofuran-1(3H)-ones showcases the utility of bromine in constructing heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives has been a subject of investigation. For example, the crystal structure of para-bromochlorobenzene has been analyzed, revealing insights into the symmetry and molecular arrangement within the crystal lattice . Computational studies have provided detailed insights into the geometry, electronic structure, and vibrational properties of various brominated benzene derivatives, such as 2-bromo-1,4-dichlorobenzene and 1,3-dibromo-5-chlorobenzene . These studies often employ density functional theory (DFT) to predict molecular properties and compare them with experimental data .
Chemical Reactions Analysis
The reactivity of brominated benzene derivatives has been explored in the context of dissociative electron attachment (DEA). Temperature-dependent DEA studies on 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene have shown how the formation of fragment anions is influenced by thermally excited vibrations and bond stretching . Additionally, the reactivity of brominated compounds in the formation of solvates and their lack of reactivity towards certain reactions has been discussed, providing insights into the chemical behavior of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives are influenced by the presence of bromine and chlorine atoms. Studies have shown that these substituents can significantly affect properties such as UV-Vis absorption spectra, photochromic and photomagnetic properties, and nonlinear optical (NLO) properties . Theoretical calculations have also been used to predict properties like hyperpolarizability, which is indicative of the potential of these compounds in non-linear optical applications . Furthermore, the solvate structures of brominated compounds have been determined, revealing the influence of the crystalline environment on the conformation of the molecules .
Scientific Research Applications
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Synthetic Chemistry
- Bromomethyl compounds are significant in synthetic chemistry . They serve as vital intermediates in synthetic routes . The substitution pattern of bromoderivatives significantly impacts their subsequent functionalisation and properties .
- The study provides a comprehensive overview of bromine introduction in pyrene derivatives, offering optimised synthesis conditions based on laboratory research .
- The synthesis of mono-, di-, tri-, and tetrabromopyrene isomers at non-K positions (1-, 3-, 6-, 8-) and nodal positions (2-, 7-) is systematically explored .
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Materials Science
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Environmental Studies
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Polymer Science
- In the field of polymer science, bromomethyl compounds are used in the synthesis of block copolymers .
- Specifically, poly (styrene-b-methyl methacrylate) block copolymers were obtained via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene using RAFT-macro agent .
- For this purpose, 4-bromomethyl benzoyl chloride was obtained using 4-methylbenzoyl chloride and N-bromosuccinimide .
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pH Indicator
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Organic Synthesis
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Bromomethylation of Thiols
- Bromomethyl sulfides, which can be produced through the bromomethylation of thiols, serve as useful building blocks .
- A facile and highly efficient method for the bromomethylation of thiols, using paraformaldehyde and HBr/AcOH, has been developed .
- This method advantageously minimizes the generation of highly toxic byproducts .
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Porous Polymer Materials
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that should be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, potential applications, or areas of study.
Please note that the availability of this information can vary depending on the specific compound . For a specific compound like “1-(Bromomethyl)-3,5-dichlorobenzene”, you may need to consult specialized chemical databases or scientific literature. If you have access to a university library, they can often help you access these resources. Alternatively, you could consider reaching out to a chemist or a chemistry professor. They might be able to provide more specific information or guide you to the appropriate resources. Please remember to handle all chemicals safely and only perform experiments under the supervision of a trained professional.
properties
IUPAC Name |
1-(bromomethyl)-3,5-dichlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJIGYSODYOMGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503378 | |
Record name | 1-(Bromomethyl)-3,5-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-3,5-dichlorobenzene | |
CAS RN |
7778-01-0 | |
Record name | 1-(Bromomethyl)-3,5-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(bromomethyl)-3,5-dichlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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